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molecular formula C14H29NO7Si B8451449 Diethyl N-(3-(trimethoxysilyl)propyl)aspartate CAS No. 192389-48-3

Diethyl N-(3-(trimethoxysilyl)propyl)aspartate

Cat. No. B8451449
M. Wt: 351.47 g/mol
InChI Key: VSNLCLFPPHBFLV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853341B2

Procedure details

Diethyl N-(3-trimethoxysilylpropyl)aminosuccinate was prepared as follows: 51.0 g of 3-aminopropyltrimethoxysilane (Silquest®A-1110, Momentive Performance Materials Inc., USA) were introduced as an initial charge. With thorough stirring, 49.0 g of diethyl maleate (Fluka Chemie GmbH, Switzerland) were added slowly at room temperature and the mixture was stirred at room temperature for 2 hours.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Name
Diethyl N-(3-trimethoxysilylpropyl)aminosuccinate

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7].[C:12]([O:21][CH2:22][CH3:23])(=[O:20])/[CH:13]=[CH:14]\[C:15]([O:17][CH2:18][CH3:19])=[O:16]>>[CH3:9][O:8][Si:5]([O:10][CH3:11])([O:6][CH3:7])[CH2:4][CH2:3][CH2:2][NH:1][CH:13]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:12]([O:21][CH2:22][CH3:23])=[O:20]

Inputs

Step One
Name
Quantity
51 g
Type
reactant
Smiles
NCCC[Si](OC)(OC)OC
Step Two
Name
Quantity
49 g
Type
reactant
Smiles
C(\C=C/C(=O)OCC)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
an initial charge

Outcomes

Product
Details
Reaction Time
2 h
Name
Diethyl N-(3-trimethoxysilylpropyl)aminosuccinate
Type
product
Smiles
CO[Si](CCCNC(C(=O)OCC)CC(=O)OCC)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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